N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a complex organic compound featuring a pyrazole ring, a fluorophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The oxadiazole moiety is then synthesized and attached to the pyrazole derivative. The final step involves the formation of the propan-1-amine linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Fluoranthene: Polycyclic aromatic compound used in metal sandwich complexes.
Benzopyrene: Another polycyclic aromatic compound with similar structural features.
Uniqueness
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its combination of a pyrazole ring, fluorophenyl group, and oxadiazole moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-3-14(16-20-10(2)22-23-16)18-8-12-9-19-21-15(12)11-4-6-13(17)7-5-11/h4-7,9,14,18H,3,8H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCFNLLIFHVYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C)NCC2=C(NN=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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